5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-dimethylpyrazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.BrH/c1-4-3-5(6)8(2)7-4;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYIXMGVPCLVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Br)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. Its pyrazole core, substituted with a reactive bromine atom and two methyl groups, offers a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The hydrobromide salt form often enhances the compound's stability and handling characteristics compared to the free base. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory use.

Chemical Identity and Physical Properties

A solid understanding of a compound's fundamental properties is crucial for its effective use in research and development. This section outlines the key identifiers and physical characteristics of this compound and its corresponding free base.

Core Compound Identification

| Identifier | This compound | 5-Bromo-1,3-dimethyl-1H-pyrazole (Free Base) |

| CAS Number | 1630907-03-7[1] | 5744-70-7[2] |

| Molecular Formula | C₅H₈Br₂N₂[1] | C₅H₇BrN₂ |

| Molecular Weight | 255.94 g/mol [1] | 175.03 g/mol [2] |

| Canonical SMILES | CN1N=C(C)C=C1Br.Br[1] | CN1N=C(C)C=C1Br |

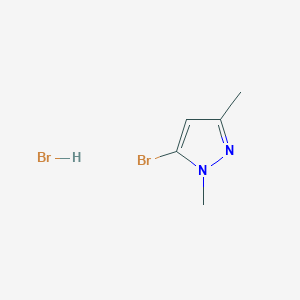

Diagram: Logical Relationship of Core Compound and its Hydrobromide Salt

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide

Executive Summary

5-Bromo-1,3-dimethyl-1H-pyrazole and its hydrobromide salt are valuable heterocyclic building blocks in medicinal chemistry and materials science. Their utility stems from the pyrazole core, a scaffold present in numerous pharmacologically active compounds, and the bromine atom, which serves as a versatile handle for further functionalization via cross-coupling reactions. However, the synthesis of the 5-bromo isomer is not trivial. The inherent electronic properties of the pyrazole ring favor electrophilic substitution at the C4 position, making the regioselective synthesis of the C5-bromo analogue a significant chemical challenge. This guide provides a comprehensive overview of a robust synthetic strategy, detailing the underlying reaction mechanisms, a step-by-step experimental protocol, and critical safety considerations.

Section 1: The Chemistry of Pyrazole Bromination: A Question of Regioselectivity

Electronic Landscape of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. From a reactivity standpoint, it is an electron-rich system, susceptible to electrophilic aromatic substitution. Molecular orbital calculations and experimental evidence have consistently shown that the C4 position is the most electron-rich and sterically accessible site.[1][2] Consequently, electrophilic attack, such as bromination with molecular bromine (Br₂) or N-Bromosuccinimide (NBS), preferentially occurs at this position to yield 4-bromopyrazole derivatives.[1][3] Direct bromination of 1,3-dimethylpyrazole would overwhelmingly yield the 4-bromo isomer.

Overcoming the Regiochemical Challenge

To achieve the desired 5-bromo substitution pattern, a direct electrophilic attack on the pre-formed 1,3-dimethylpyrazole substrate is inefficient. A more strategic approach is required, one that installs the bromine atom at the desired position before or during the formation of the final N-methylated pyrazole ring. The strategy detailed herein involves the bromination of a suitable pyrazole precursor followed by a regioselective N-methylation.

Section 2: A Viable Synthetic Strategy

The proposed synthesis circumvents the regioselectivity issue by employing a multi-step sequence starting from 3-methyl-1H-pyrazole. This approach allows for the controlled installation of the bromine atom at the C5 position, followed by methylation of the N1 nitrogen.

Reaction Mechanism

The overall transformation involves two key steps:

-

Electrophilic Bromination of 3-Methyl-1H-pyrazole: In this step, 3-methyl-1H-pyrazole is treated with a brominating agent. The C5 position is activated towards electrophilic attack, leading to the formation of 5-bromo-3-methyl-1H-pyrazole.

-

N-Methylation: The resulting 5-bromo-3-methyl-1H-pyrazole is then alkylated using a methylating agent (e.g., dimethyl sulfate or methyl iodide) under basic conditions. The methylation occurs at the N1 position to yield the target free base, 5-bromo-1,3-dimethyl-1H-pyrazole.

-

Hydrobromide Salt Formation: The final product is obtained by treating the free base with hydrobromic acid, which protonates one of the pyrazole nitrogens to form the stable hydrobromide salt.

Caption: Proposed synthetic pathway for 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide.

Section 3: Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials and Equipment

-

Reagents: 3-Methyl-1H-pyrazole, N-Bromosuccinimide (NBS), Acetonitrile (ACN), Sodium hydroxide (NaOH), Dimethyl sulfate ((CH₃)₂SO₄), Dichloromethane (DCM), Hydrobromic acid (HBr, 48% aq.), Magnesium sulfate (MgSO₄), Celite.

-

Equipment: Round-bottom flasks, magnetic stirrer hotplate, reflux condenser, dropping funnel, ice bath, Buchner funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Synthesis

Caption: Experimental workflow for the multi-step synthesis.

Step A: Synthesis of 5-Bromo-3-methyl-1H-pyrazole

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-methyl-1H-pyrazole in anhydrous acetonitrile.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes, ensuring the internal temperature remains below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product into dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step B: Synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole

-

Dissolve the crude 5-bromo-3-methyl-1H-pyrazole from the previous step in DCM.

-

Add an aqueous solution of sodium hydroxide (2.0 equivalents).

-

Cool the biphasic mixture to 0°C in an ice bath.

-

With vigorous stirring, add dimethyl sulfate (1.2 equivalents) dropwise via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude free base.

Step C: Formation of this compound

-

Dissolve the crude 5-bromo-1,3-dimethyl-1H-pyrazole in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Cool the solution in an ice bath and add 48% aqueous hydrobromic acid (1.1 equivalents) dropwise with stirring.

-

A precipitate should form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Section 4: Data & Characterization

Stoichiometry and Reaction Parameters

| Parameter | Reagent | Molar Eq. | MW ( g/mol ) | Notes |

| Step A | 3-Methyl-1H-pyrazole | 1.0 | 82.10 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.05 | 177.98 | Brominating Agent | |

| Solvent | - | - | Acetonitrile | |

| Step B | 5-Bromo-3-methyl-1H-pyrazole | 1.0 | 161.00 | Crude from Step A |

| Dimethyl Sulfate | 1.2 | 126.13 | Caution: Highly Toxic | |

| Sodium Hydroxide | 2.0 | 40.00 | Base | |

| Solvent | - | - | Dichloromethane / Water | |

| Step C | 5-Bromo-1,3-dimethyl-1H-pyrazole | 1.0 | 175.03[4] | Crude from Step B |

| Hydrobromic Acid (48%) | 1.1 | 80.91 | For salt formation | |

| Final Product | 5-Bromo-1,3-dimethyl-1H-pyrazole HBr | - | 255.94 [5] | Expected Yield: 60-75% over 3 steps |

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: The spectrum should show distinct singlets for the two methyl groups (N-CH₃ and C-CH₃) and a singlet for the C4 proton on the pyrazole ring. The integration should correspond to a 3:3:1 ratio.

-

¹³C NMR: The spectrum will show characteristic peaks for the two methyl carbons, the three pyrazole ring carbons (C3, C4, C5), with the C5 carbon signal being significantly affected by the attached bromine atom.

-

Mass Spectrometry (MS): The mass spectrum of the free base (C₅H₇BrN₂) should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). The molecular ion peak [M]+ should be observed at m/z ≈ 174 and 176.

-

Infrared (IR) Spectroscopy: The spectrum will show characteristic C-H, C=N, and C=C stretching frequencies associated with the dimethylpyrazole ring structure.

Section 5: Critical Safety and Handling Protocols

Hazard Analysis

-

Bromine-Containing Reagents (e.g., NBS, HBr): These are corrosive and toxic. N-Bromosuccinimide is a lachrymator and irritant. Hydrobromic acid is a strong, corrosive acid that can cause severe burns.[6][7]

-

Dimethyl Sulfate: This is an extremely hazardous substance. It is highly toxic, carcinogenic, and can be absorbed through the skin. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment.

-

Solvents: Dichloromethane is a suspected carcinogen. Acetonitrile is flammable and toxic.

Risk Mitigation and Best Practices

-

Engineering Controls: All steps of this synthesis must be conducted inside a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene) at all times.[7][8]

-

Waste Disposal: All chemical waste, especially that containing dimethyl sulfate, must be segregated and disposed of according to institutional hazardous waste guidelines.

-

Spill Response: In case of a spill, evacuate the area and follow established emergency procedures. Have appropriate spill kits available. For bromine-containing compounds, a solution of sodium thiosulfate should be readily available for neutralization.[7]

-

Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[8][9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

Conclusion

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of electrophilic substitution. The strategy outlined in this guide, which involves a multi-step sequence of bromination followed by N-alkylation, provides a reliable and logical pathway to the desired isomer. By understanding the underlying mechanistic principles and adhering strictly to the detailed experimental and safety protocols, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and beyond.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 3. scielo.org.mx [scielo.org.mx]

- 4. 5-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21724031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Bromine handling and safety | DOCX [slideshare.net]

- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]

Spectroscopic data for 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide

Authored by a Senior Application Scientist

The structural integrity and purity of such compounds are paramount in scientific research. The following sections detail the theoretical underpinnings and practical methodologies for acquiring and interpreting the spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information about its proton and carbon framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The presence of the hydrobromide salt will likely lead to a downfield shift of the signals compared to the free base due to the influence of the protonated pyrazole ring.

Expected Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-CH₃ (Position 1) | ~3.8 - 4.0 | Singlet (s) | 3H | The methyl group attached to the nitrogen atom is expected to be deshielded. |

| C-CH₃ (Position 3) | ~2.3 - 2.5 | Singlet (s) | 3H | The methyl group at position 3 of the pyrazole ring. |

| C-H (Position 4) | ~6.5 - 6.7 | Singlet (s) | 1H | The lone proton on the pyrazole ring at position 4. |

| N-H (Hydrobromide) | Variable (Broad) | Broad Singlet (br s) | 1H | The acidic proton of the hydrobromide salt, its chemical shift is concentration and solvent dependent. |

Note: Predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and may vary based on the solvent used.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.[1]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for hydrobromide salts.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR spectroscopic analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Based on the structure, five distinct carbon signals are expected.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5 | ~95 - 105 | Carbon bearing the bromine atom, significantly shielded by the halogen. |

| C4 | ~110 - 115 | The CH carbon of the pyrazole ring. |

| C3 | ~145 - 150 | Carbon attached to the methyl group. |

| N-CH₃ | ~35 - 40 | Methyl carbon attached to the nitrogen. |

| C-CH₃ | ~12 - 15 | Methyl carbon attached to the pyrazole ring. |

Note: A ¹³C NMR spectrum for the free base, 5-Bromo-1,3-dimethyl-1H-pyrazole, is mentioned in its PubChem entry, supporting the prediction of five distinct carbon environments.[2]

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required.

-

Instrument Parameters (100 MHz for a 400 MHz ¹H spectrometer):

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically needed.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C-N, and N-H bonds. The C-Br stretch is also expected but may be in the far-IR region and difficult to observe on standard instruments.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

| ~3100 - 3000 | C-H (aromatic) | Stretching |

| ~2950 - 2850 | C-H (methyl) | Stretching |

| ~2700 - 2400 | N-H⁺ | Stretching (broad, characteristic of amine salts) |

| ~1600 - 1500 | C=N, C=C | Ring Stretching[3] |

| ~1450 - 1350 | C-H | Bending |

| ~1250 - 1150 | C-N | Stretching[3] |

| Below 600 | C-Br | Stretching |

The broad N-H⁺ stretching band is a key indicator of the hydrobromide salt formation.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Workflow for FT-IR Analysis

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Predicted Mass Spectrum

For this compound, the mass spectrum is expected to show the molecular ion of the free base, 5-Bromo-1,3-dimethyl-1H-pyrazole, as the hydrobromide salt will likely dissociate in the ion source. A key feature will be the isotopic pattern of bromine.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The free base has a molecular formula of C₅H₇BrN₂. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z values corresponding to [C₅H₇⁷⁹BrN₂]⁺ and [C₅H₇⁸¹BrN₂]⁺.

-

Isotopic Pattern: The presence of one bromine atom will result in an M⁺ and M+2 peak of roughly 1:1 intensity ratio.[4]

-

Fragmentation: The fragmentation of pyrazoles is complex but often involves the loss of small molecules like HCN or cleavage of substituent groups.[5] Possible fragmentation pathways for the molecular ion could include the loss of a bromine radical (Br•) or a methyl radical (CH₃•).

Predicted m/z values:

| m/z | Ion | Notes |

| 174/176 | [C₅H₇BrN₂]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 95 | [M - Br]⁺ | Loss of a bromine radical. |

| 159/161 | [M - CH₃]⁺ | Loss of a methyl radical. |

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Instrument Parameters:

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas: Nitrogen.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Four signals: two singlets for the methyl groups, one singlet for the pyrazole ring proton, and a broad singlet for the N-H⁺ proton. |

| ¹³C NMR | Five signals corresponding to the five distinct carbon environments in the molecule. |

| IR | Characteristic broad N-H⁺ stretch (~2700-2400 cm⁻¹), C=N/C=C ring stretches (~1600-1500 cm⁻¹), and C-N stretch (~1250-1150 cm⁻¹). |

| MS | Molecular ion peak for the free base at m/z 174/176 with a ~1:1 intensity ratio, confirming the presence of one bromine atom. |

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework and standardized protocols to aid researchers in the structural elucidation and purity assessment of this compound. The predicted data, based on sound chemical principles and literature precedents for similar pyrazole derivatives, serves as a valuable reference for interpreting experimental results.

References

Purity and characterization of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide

An In-Depth Technical Guide to the Purity and Characterization of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide

Abstract

This technical guide provides a comprehensive framework for establishing the purity, identity, and characterization of this compound, a key building block in modern drug discovery and development. Moving beyond rote procedural lists, this document elucidates the scientific rationale behind methodological choices, from synthesis and purification to multifaceted analytical characterization. It is designed to equip researchers, process chemists, and quality control scientists with the field-proven insights necessary to ensure the compound meets the stringent quality attributes required for pharmaceutical applications. The guide integrates detailed experimental protocols, data interpretation strategies, and robust safety guidelines, grounded in authoritative references.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the appetite suppressant Rimonabant.[1] The specific substitution pattern of this compound offers medicinal chemists a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2]

However, its utility is contingent upon a rigorous understanding and control of its purity profile. Potential impurities, such as regioisomers or residual starting materials from synthesis, can have profound and often unpredictable impacts on downstream reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).[3] This guide, therefore, establishes a self-validating system of protocols to ensure the identity and purity of this critical intermediate.

Synthesis and Purification Strategy: From Crude Material to High-Purity Salt

The most common impurities in pyrazole synthesis often include regioisomers (e.g., 3-Bromo-1,5-dimethyl-1H-pyrazole) and byproducts from side reactions.[3] A robust purification strategy is therefore not merely a recommendation but a necessity. The conversion of the freebase pyrazole into its hydrobromide salt is a highly effective purification technique, as it leverages differences in solubility and crystal lattice energy between the desired product and its impurities.[4][5]

Purification via Recrystallization of the Hydrobromide Salt

The rationale for this method is twofold: the protonated pyrazole salt exhibits significantly different solubility characteristics than the neutral freebase and many non-basic organic impurities. Secondly, the highly ordered process of crystallization inherently excludes molecules that do not fit into the growing crystal lattice, thus efficiently removing impurities.[6][7]

Experimental Protocol: Recrystallization

-

Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. This solvent is chosen for its ability to readily dissolve the polar salt at elevated temperatures.[6]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.

-

Induce Crystallization: To the hot, clear solution, add warm water (the anti-solvent) dropwise until the solution becomes faintly turbid, indicating it is saturated. Water is an effective anti-solvent as it is miscible with ethanol but has poor solubility for the target salt.[6]

-

Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical to promote the formation of large, well-defined crystals and minimize the trapping of impurities.[6]

-

Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

The overall workflow from crude product to a fully characterized, high-purity compound is a systematic process designed to ensure quality at each stage.

Caption: High-level workflow for purification and characterization.

Comprehensive Analytical Characterization

No single analytical technique is sufficient to confirm both the identity and purity of a compound. A multi-pronged, orthogonal approach is required, where each method provides a unique and complementary piece of the structural puzzle.

Caption: Orthogonal analytical techniques for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR maps the carbon skeleton.[8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak).

Expected Spectroscopic Data:

| Analysis | Expected Chemical Shift (δ ppm) | Signal Pattern | Assignment |

| ¹H NMR | ~ 6.5 | Singlet | C4-H (pyrazole ring proton) |

| ~ 3.8 | Singlet | N-CH₃ (methyl on N1) | |

| ~ 2.2 | Singlet | C-CH₃ (methyl on C3) | |

| ¹³C NMR | ~ 150 | - | C3 (carbon bearing methyl) |

| ~ 140 | - | C5 (carbon bearing bromine) | |

| ~ 105 | - | C4 (carbon bearing proton) | |

| ~ 36 | - | N-CH₃ | |

| ~ 13 | - | C-CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The presence of the hydrobromide salt may cause slight shifts compared to the freebase.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.[1]

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Data Interpretation: Identify the molecular ion peak [M+H]⁺ corresponding to the freebase. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion and any bromine-containing fragments.[1]

Expected Mass Data:

| Parameter | Value | Interpretation |

| Molecular Formula | C₅H₇BrN₂ (Freebase) | - |

| Molecular Weight | 174.00/176.00 g/mol | Isotopic masses for ⁷⁹Br/⁸¹Br |

| Expected [M+H]⁺ | m/z 175.01 / 177.01 | Protonated parent ion of the freebase |

| Key Fragments | Loss of HCN, N₂ | Characteristic of pyrazole ring fragmentation[1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| ~3100-3000 | C-H Stretch | Aromatic/Heteroaromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (methyl groups) |

| ~1600-1450 | C=N, C=C Stretch | Pyrazole ring vibrations |

| ~1450-1350 | C-H Bend | Methyl group bending |

| < 800 | C-Br Stretch | Carbon-Bromine bond |

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of pharmaceutical compounds. It separates the target compound from any impurities, allowing for precise quantification.[9]

Experimental Protocol: HPLC Purity Analysis

-

System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and run the analysis according to the specified method parameters.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Representative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid; B: Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Acceptance Criteria: A purity of ≥98% is typically required for intermediates in drug development.

Safety and Handling

Proper handling of halogenated organic compounds is essential. While specific toxicological data for this compound is limited, data from related brominated pyrazoles should be used to inform safety procedures.[10][11][12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[12][13]

-

Storage: Store in a cool, dry place in a tightly sealed container, protected from light and moisture.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[11]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[11]

-

Ingestion: Rinse mouth with water and seek medical attention.[12]

-

Conclusion

The quality of this compound is paramount to its successful application in research and drug development. The integrated approach of purification by salt crystallization followed by a suite of orthogonal analytical techniques—NMR, MS, FT-IR, and HPLC—provides a robust and self-validating system for its characterization. By adhering to the principles and protocols outlined in this guide, scientists can confidently establish the purity and structural integrity of this valuable chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separations | Special Issue : Applications of Chromatography in Pharmaceutical Analysis and Forensic Toxicology [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this guide offers a scientifically grounded framework for predicting and experimentally determining its solubility profile.

Introduction to this compound

This compound is a heterocyclic organic compound. The structure consists of a pyrazole ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a bromine atom and two methyl groups. The presence of the hydrobromide salt significantly influences its physical and chemical properties, particularly its solubility. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Understanding the solubility of this compound is a critical first step in its formulation for preclinical and clinical studies.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2][3] this compound is an organic salt, and its solubility is dictated by a balance between the organic pyrazole core and the ionic hydrobromide salt.

The hydrobromide portion of the molecule introduces a significant ionic character, making the compound more polar than its freebase counterpart. This suggests a higher affinity for polar solvents. The organic pyrazole ring, with its bromo and dimethyl substituents, contributes to its lipophilicity, allowing for some solubility in less polar organic solvents.

Based on these principles, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | These solvents have high dielectric constants and can engage in hydrogen bonding, effectively solvating both the bromide anion and the protonated pyrazole cation. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Medium | These solvents have high polarity and can solvate the cation, but lack the ability to hydrogen bond with the anion as effectively as protic solvents. |

| Ketones | Acetone | Medium | Acetone is a polar aprotic solvent but is generally less polar than DMF or DMSO, leading to moderate solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low | These solvents have low polarity and are poor at solvating ionic species. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low | While slightly polar, these solvents are generally not effective at dissolving salts. |

| Non-polar Solvents | Hexane, Toluene | Very Low / Insoluble | These solvents lack the polarity to overcome the lattice energy of the ionic salt. |

It is important to note that these are predictions. The actual quantitative solubility can be influenced by several factors, including:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[2]

-

Presence of Impurities: Impurities in either the solute or the solvent can affect solubility.

-

Polymorphism: Different crystalline forms of the compound may exhibit different solubilities.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and accepted technique for determining the thermodynamic solubility of a compound and is often considered the "gold standard".[4][5]

Principle

The shake-flask method involves adding an excess amount of the solid compound to a known volume of solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the dissolved compound in the supernatant is then measured, which represents the solubility at that temperature.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. An amount that is visibly in excess after equilibration is sufficient.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following controls should be implemented:

-

Equilibrium Confirmation: As mentioned, analyze samples at multiple time points to confirm that the concentration is no longer changing.

-

Visual Inspection: Ensure that undissolved solid is present in the vials at the end of the equilibration period.

-

Triplicate Measurements: Perform the experiment in triplicate for each solvent to assess the precision of the method.

-

Method Validation: The analytical method used for quantification (e.g., HPLC) should be validated for linearity, accuracy, and precision.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While readily available quantitative solubility data for this compound is limited, a strong theoretical basis allows for the prediction of its solubility profile in a range of organic solvents. Its nature as an organic salt suggests a preference for polar solvents. For drug development and other research applications requiring precise solubility values, the experimental determination using a robust and validated method like the shake-flask protocol is indispensable. This guide provides both the theoretical understanding and the practical methodology to empower researchers to thoroughly characterize the solubility of this and similar compounds.

References

- 1. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 2. pharmadekho.com [pharmadekho.com]

- 3. seniorchem.com [seniorchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide

For Immediate Release

Section 1: Compound Profile and Hazard Identification

5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is a brominated heterocyclic compound with the molecular formula C₅H₈Br₂N₂ and a molecular weight of 255.94 g/mol [1]. While detailed toxicological data for this specific salt is limited, hazard information for the parent compound, 5-Bromo-1,3-dimethyl-1H-pyrazole (CAS No. 5744-70-7), and other brominated pyrazoles, indicates several potential hazards.

1.1 Physicochemical Properties

A summary of known and predicted properties is presented below.

| Property | Value | Source |

| CAS Number | 1630907-03-7 | ChemScene[1] |

| Molecular Formula | C₅H₈Br₂N₂ | ChemScene[1] |

| Molecular Weight | 255.94 | ChemScene[1] |

| Appearance | Solid (form may vary) | General knowledge |

| Storage | Inert atmosphere, Room Temperature | IWK Health Centre |

1.2 Hazard Identification and Classification

Based on data for the free base and related compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:

-

Acute Toxicity (Oral): Harmful if swallowed (H302)[2].

-

Skin Corrosion/Irritation: Causes skin irritation (H315)[2][3].

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319)[2][3].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335)[2][4].

It is imperative to handle this compound with the appropriate precautions to mitigate these risks.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls and personal protective equipment.

2.1 Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For weighing and transferring solid material, a chemical fume hood is mandatory to prevent inhalation of dust particles.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[5][6].

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the frontline defense against chemical exposure.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required[5][7]. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Double gloving is recommended, especially during prolonged handling. Gloves should be inspected for tears or punctures before use and changed frequently.

-

Lab Coat/Coveralls: A flame-retardant lab coat or chemical-resistant coveralls should be worn to protect the body from potential splashes[8].

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[7][9].

Experimental Workflow: Donning and Doffing PPE

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Section 3: Handling and Storage

Proper handling and storage protocols are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

3.1 Safe Handling Procedures

-

Avoid Dust Formation: When handling the solid, minimize the creation of dust. Use techniques such as gentle scooping rather than pouring.

-

Grounding: For larger quantities, take precautionary measures against static discharge.

-

Incompatible Materials: Keep away from strong oxidizing agents[5].

-

Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse[7].

3.2 Storage Conditions

-

Container: Store in a tightly sealed, properly labeled container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation[10].

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances[5].

Section 4: Emergency Procedures

In the event of an emergency, a clear and practiced response plan is crucial.

4.1 First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[6][11].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[6][11].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[6][11].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[11].

4.2 Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately and alert others.

-

If it can be done safely, close doors to the affected area to contain the spill.

-

Call emergency responders and provide them with the chemical name and quantity spilled[12].

-

Prevent the spill from entering drains or waterways.

-

For spills involving bromide compounds, a neutralizing agent like a 5-10% solution of sodium thiosulfate can be used to treat the spill area after the bulk material has been absorbed[12][13].

Logical Flow: Chemical Spill Response

Caption: Decision-making workflow for responding to a chemical spill.

Section 5: Disposal Considerations

Chemical waste must be managed in accordance with local, regional, and national regulations.

-

Waste Classification: As a halogenated organic compound, this compound waste should be collected in a designated, labeled container for halogenated waste[14][15]. Do not mix with non-halogenated waste.

-

Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Incineration in a facility equipped with afterburners and scrubbers is a common method for the disposal of halogenated organic compounds[11][16].

-

Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with regulations[11].

Section 6: Conclusion

While this compound is a valuable reagent in research and development, its potential hazards necessitate a thorough understanding and implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks, ensure a safe laboratory environment, and maintain the integrity of their work. Proactive safety management, including continuous training and adherence to established protocols, is paramount when working with this and other hazardous chemical compounds.

References

- 1. chemscene.com [chemscene.com]

- 2. 5-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21724031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3-Bromo-1,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21724046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. osha.oregon.gov [osha.oregon.gov]

- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 10. 5-Bromo-1,3-dimethyl-1H-pyrazole | 5744-70-7 [amp.chemicalbook.com]

- 11. capotchem.cn [capotchem.cn]

- 12. - Division of Research Safety | Illinois [drs.illinois.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 15. uakron.edu [uakron.edu]

- 16. researchgate.net [researchgate.net]

Reactivity of the bromine atom on the pyrazole ring

An In-Depth Technical Guide to the Reactivity of the Bromine Atom on the Pyrazole Ring

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in molecules with significant biological activity.[1][2] The functionalization of this heterocyclic system is paramount for drug discovery and development, with brominated pyrazoles serving as exceptionally versatile synthetic intermediates.[1] This guide provides an in-depth exploration of the reactivity of the bromine atom attached to the pyrazole ring. We will dissect the underlying electronic factors that govern this reactivity and present a comprehensive overview of key synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to empower the synthesis of complex, functionalized pyrazole derivatives.

The Pyrazole Ring: Electronic Landscape and Implications for C-Br Bond Reactivity

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic environment that dictates the reactivity of its substituents. One nitrogen atom is "pyrrole-like" (NH) and acts as a π-electron donor, while the other is "pyridine-like" and is electron-withdrawing. This dynamic interplay influences the electron density at each carbon position.

-

C4 Position: This position is generally the most electron-rich and nucleophilic, making it the primary site for electrophilic aromatic substitution, such as bromination with reagents like N-bromosuccinimide (NBS).[3][4] Consequently, 4-bromopyrazole is a common and readily accessible intermediate.[1]

-

C3 and C5 Positions: These positions are adjacent to the nitrogen atoms and are comparatively electron-deficient. Halogenation at these positions is more challenging and often requires substitution at the C4 position first or the use of directed metalation strategies.[4]

The reactivity of a bromine atom on the pyrazole ring is therefore highly dependent on its position. A C4-Br bond is generally more analogous to a typical aryl bromide, readily participating in a wide array of transformations. Bromine atoms at the C3 or C5 positions can exhibit different reactivity profiles due to their proximity to the ring nitrogens, which can influence metal coordination and the stability of reaction intermediates.

Foundational Transformations: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are the cornerstone for functionalizing bromopyrazoles.[5][6] These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5]

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and vinyl-pyrazole structures by coupling a bromopyrazole with an organoboron reagent.[7] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with potentially coordinating heterocyclic substrates.[8][9]

Table 1: Comparative Analysis of Suzuki Coupling Protocols for 4-Bromopyrazoles

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Arylboronic acids | 60-95 | [10] |

| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 100 | Arylboronic acids | 55-90 | [10] |

| XPhos Pd G2 | K₂CO₃ | EtOH/H₂O (MW) | 120 | Styrylboronic acids | High | [11] |

| PdCl₂(dppf) | Cs₂CO₃ | DME | 80-90 | Arylboronic acids | Moderate-High |[10] |

Field-Proven Protocol: Suzuki-Miyaura Coupling of 1-Benzyl-4-bromopyrazole with Phenylboronic Acid

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1-benzyl-4-bromopyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), or a pre-catalyst system like Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) along with a ligand like XPhos (0.03 mmol, 3 mol%). The use of modern, bulky phosphine ligands like XPhos is often crucial for high efficiency with heteroaryl halides.[10]

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane (5 mL) and water (1 mL). The biphasic system is common for Suzuki couplings.[7]

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-benzyl-4-phenylpyrazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, enabling the synthesis of a wide variety of aminopyrazoles from bromopyrazole precursors.[12][13] The development of sterically hindered and electron-rich phosphine ligands has been essential for applying this reaction to five-membered heterocycles, which can otherwise inhibit the palladium catalyst.[12][14]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 4-Bromopyrazoles

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Amine Partner | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| tBuBrettPhos Precatalyst | LHMDS | Dioxane | 80-100 | Aromatic & Aliphatic | Moderate-Excellent | [12][14] |

| Pd₂(dba)₃ / tBuDavePhos | K₂CO₃ or tBuOK | Toluene/Xylene (MW) | 120-140 | Secondary Amines | Good | [15] |

| Pd(dba)₂ / BINAP | NaOtBu | Toluene | 80-100 | Primary Amines | Good |[13] |

Field-Proven Protocol: Buchwald-Hartwig Amination of 1-Benzyl-4-bromopyrazole with Morpholine

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with 1-benzyl-4-bromopyrazole (0.5 mmol), a palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.01 mmol, 2 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 0.7 mmol).[12]

-

Reagent Addition: Add morpholine (0.6 mmol) followed by a dry, degassed solvent like toluene or dioxane (2 mL).

-

Reaction Execution: Seal the vial and heat the mixture to 100 °C for 12-24 hours. The use of a highly active, modern catalyst system allows for efficient coupling, even with challenging heterocyclic substrates.[12]

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via silica gel chromatography to obtain the 4-morpholino-1-benzylpyrazole product.

Negishi Coupling: Versatility through Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which offer a balance of high reactivity and excellent functional group tolerance.[16][17] This makes the reaction particularly valuable for synthesizing complex pyrazole-containing molecules in late-stage functionalization, as organozinc species are compatible with esters, ketones, and other sensitive groups.[18][19] The reaction couples bromopyrazoles with a wide variety of organozinc partners, including alkyl, aryl, and heteroaryl species.[16][19]

Activating the Pyrazole Nucleus: Metal-Halogen Exchange

Metal-halogen exchange is a powerful alternative strategy for functionalizing bromopyrazoles. This transformation converts the electrophilic C-Br bond into a nucleophilic organometallic species, reversing its reactivity. This is most commonly achieved through lithiation.

Workflow for Pyrazole Functionalization via Lithiation

Caption: Synthetic workflow for C4-functionalization via metal-halogen exchange.

The direct lithiation of N-H pyrazoles is complicated by the acidity of the N-H proton. Therefore, protection of the ring nitrogen is a critical prerequisite. Groups like phenylsulphonyl are effective as they are stable to organolithium reagents and can be readily removed post-functionalization.[20]

Causality in Experimental Design: Why N-Protection is Crucial

The N-H proton of a pyrazole is significantly more acidic than any C-H proton. Adding an organolithium reagent like n-butyllithium (n-BuLi) to an unprotected bromopyrazole would result in immediate deprotonation at the nitrogen, quenching the reagent and preventing the desired metal-halogen exchange at the C-Br bond. The use of a protecting group, such as the phenylsulphonyl group, blocks this acidic site. Furthermore, such directing groups can influence the regioselectivity of metalation, although in the case of 4-bromopyrazole, the halogen exchange is the dominant pathway.[20][21]

Field-Proven Protocol: Lithiation of 4-Bromo-1-phenylsulphonylpyrazole and Quench with an Electrophile

-

Prerequisites: Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (Argon). All solvents and reagents must be anhydrous.

-

Reaction Setup: Dissolve 4-bromo-1-phenylsulphonylpyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a Schlenk flask.[20] Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 eq.) dropwise via syringe while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature. Successful metal-halogen exchange generates the 4-lithiated pyrazole intermediate.

-

Electrophilic Quench: Add a suitable electrophile (1.2 mmol). For example, bubble dry CO₂ gas through the solution to form the corresponding carboxylic acid, or add an aldehyde (e.g., benzaldehyde) to form a secondary alcohol.

-

Reaction Quench and Work-up: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

-

Deprotection (Optional): The phenylsulphonyl group can be readily removed under alkaline conditions (e.g., NaOH in methanol/water) to yield the N-H functionalized pyrazole.[20]

Conclusion and Future Outlook

The bromine atom on a pyrazole ring is a versatile synthetic handle, enabling a vast array of chemical transformations. Its reactivity is fundamentally governed by its position on the heterocycle, which is a direct consequence of the ring's inherent electronic properties. For drug development professionals and synthetic chemists, a deep understanding of palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols is essential for leveraging bromopyrazoles as key building blocks. The continued development of more active and selective catalyst systems will further expand the synthetic utility of these intermediates, allowing for the construction of increasingly complex and novel pyrazole-containing molecules for a wide range of scientific applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Negishi coupling - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole moiety is a "biologically privileged" scaffold, forming the core of numerous compounds with significant therapeutic applications in oncology, inflammation, and infectious diseases.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a highly sought-after heterocycle in drug design. The synthesis of C-C coupled pyrazole derivatives, particularly 5-aryl-1,3-dimethyl-1H-pyrazoles, is a critical step in the development of novel pharmaceutical agents.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[5][6] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide range of functional groups have made it an indispensable tool in modern medicinal chemistry. This guide provides a detailed examination and robust protocol for the Suzuki-Miyaura coupling of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide, a key building block for advanced pharmaceutical intermediates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing experimental outcomes. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The three primary steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

A crucial, often overlooked, preliminary step is the activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is essential for efficient transmetalation.[8]

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide

Introduction: The Strategic Importance of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole nucleus, a five-membered 1,2-diazole, is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of approved therapeutic agents.[1][2][3] Its metabolic stability and versatile substitution patterns make it an ideal building block for designing molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] Several blockbuster drugs, such as sildenafil, ibrutinib, and ruxolitinib, feature a pyrazole core, underscoring its significance in the pharmaceutical landscape.[1][2]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[6][7] These reactions are indispensable in both academic research and industrial drug development.[6] This guide provides detailed application notes and protocols for the use of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide as a versatile substrate in several key palladium-catalyzed cross-coupling reactions. The strategic functionalization of this building block opens avenues to novel pyrazole derivatives with significant therapeutic potential.

Handling of this compound

This compound is a salt, and its acidic nature should be considered when designing reaction conditions. The hydrobromide will react with the base used in the cross-coupling reaction. Therefore, at least one extra equivalent of base is required to neutralize the hydrobromide salt and generate the free pyrazole base in situ for the catalytic cycle to proceed efficiently. It is crucial to use anhydrous solvents and maintain an inert atmosphere, as palladium catalysts and some reagents are sensitive to moisture and oxygen.[8]

The General Palladium-Catalyzed Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, which involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[9][10][11]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are designed as a starting point for the cross-coupling of this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1,3-dimethyl-1H-pyrazoles

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[7][12] This reaction is widely used due to its mild conditions and tolerance of various functional groups.[6][13]

Reaction Scheme:

Detailed Protocol:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 3.5 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).

-

Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos | Catalyst choice can significantly impact yield and reaction time.[14] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A stronger base may be required for less reactive boronic acids. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The choice of solvent can influence the solubility of reagents and reaction rate. |

| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive aryl bromides. |

Heck Reaction: Synthesis of 5-Vinyl-1,3-dimethyl-1H-pyrazoles

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, providing a direct route to vinyl-substituted heterocycles.[15][16]

Reaction Scheme:

Detailed Protocol:

-

In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).

-

Add a suitable base (e.g., Et₃N, 2.5 mmol) and a polar aprotic solvent (e.g., DMF or NMP, 5-10 mL).

-

Seal the tube and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

-

After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | The choice of catalyst and ligand is crucial for efficiency.[17] |

| Base | Et₃N, K₂CO₃, NaOAc | An organic base is often preferred in the Heck reaction. |

| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are commonly used. |